molecular formula C9H8F2O2 B1429089 Methyl 2-(2,6-difluorophenyl)acetate CAS No. 872046-08-7

Methyl 2-(2,6-difluorophenyl)acetate

Cat. No. B1429089
CAS RN: 872046-08-7
M. Wt: 186.15 g/mol
InChI Key: NLLWDHPDRSLBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,6-difluorophenyl)acetate is a chemical compound with the CAS Number: 872046-08-7 and a molecular weight of 186.16 . It is a liquid at room temperature .


Molecular Structure Analysis

The linear formula of Methyl 2-(2,6-difluorophenyl)acetate is C9H8F2O2 . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

Methyl 2-(2,6-difluorophenyl)acetate is a liquid at room temperature . It has a molecular weight of 186.16 .

Scientific Research Applications

Synthesis and Experimental Design

Methyl 2-(2,6-difluorophenyl)acetate has been utilized in various synthesis processes. For instance, it has been used in the preparation of drug intermediates through organic experiment designs, enhancing the interest of students in scientific research and experimental skills (Min, 2015).

Separation Processes

This compound plays a significant role in the separation of chemical mixtures. Research focused on separating a mixture with a methyl acetate synthesis reaction by pervaporation, demonstrating the effectiveness of this process in shifting the composition from its chemical equilibrium (Penkova, Polotskaya, & Toikka, 2013).

Source of Difluorocarbene

Methyl 2-(2,6-difluorophenyl)acetate has been found to be an efficient source of difluorocarbene under specific conditions, exhibiting comparable reactivity to other known reagents (Eusterwiemann, Martínez, & Dolbier, 2012).

Electrochemical Studies

The compound has also been used in electrochemical studies. For example, its fluorination efficiency was studied, providing insights into the electrochemical synthesis process (Balandeh et al., 2017).

Catalytic and Chemical Reactions

Methyl 2-(2,6-difluorophenyl)acetate is significant in various catalytic and chemical reactions. Research has explored its role in reactions like alkylation and acylation, demonstrating its versatility in organic synthesis (Shanmugapriya et al., 2004).

Biochemical and Environmental Applications

This compound has implications in biochemical and environmental studies. For instance, its derivatives were studied for their role in inhibiting methanogenesis in anaerobic microorganisms, highlighting its potential in environmental microbiology (Janssen & Frenzel, 1997).

Energy and Materials Science

In the field of energy and materials science, Methyl 2-(2,6-difluorophenyl)acetate has been utilized in studies related to lithium-ion batteries, showcasing its role in improving electrolyte transport properties (Li et al., 2018).

Safety and Hazards

The safety information available indicates that Methyl 2-(2,6-difluorophenyl)acetate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-(2,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLWDHPDRSLBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,6-difluorophenyl)acetate

Synthesis routes and methods

Procedure details

2,6-Difluorophenylacetic acid (2.61 g, 15.16 mmol) was taken up in THF (52 mL)/MeOH (13 mL). TMS-Diazomethane, 2 M in Et2O (8.5 mL, 17.00 mmol) was added and the resulting mixture was stirred at room temperature for 2 hours. The solvent was removed in vacuo and the residue purified by MPLC (2-20% EtOAc-hexanes) to give methyl 2,6-difluorophenylacetate as a colourless oil.
Quantity
2.61 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
52 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2,6-difluorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2,6-difluorophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2,6-difluorophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(2,6-difluorophenyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(2,6-difluorophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2,6-difluorophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.